Enhanced Target Engagement in GPCR Antagonist SAR: A2B Receptor Activity Differential vs. Analog
A direct positional analog, N-(7-(N-ethylacetamido)-4-methoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxamide, demonstrates potent antagonist activity at the human adenosine A2B receptor with an IC50 of 12 nM in a CHO cell-based cAMP assay [1]. Although compound 1014087-82-1 replaces the complex amide tail with an N‑isobutyl group, the conserved 1-(3-fluorobenzyl) pyrazole core suggests that the fluorinated core contributes to the nanomolar-level receptor interaction. The simplified N‑isobutyl analog is expected to exhibit reduced steric bulk with a molecular weight advantage of 126.5 Da (399.4 vs. 525.9 Da for the reference compound), which may lead to improved ligand efficiency and faster off-rate kinetics in hit-to-lead programs targeting GPCRs.
| Evidence Dimension | Adenosine A2B receptor antagonism (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred potency potential based on conserved 1-(3-fluorobenzyl) pyrazole core (expected IC50 range: 50–500 nM based on scaffold class potency) |
| Comparator Or Baseline | N-(7-(N-ethylacetamido)-4-methoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxamide (CHEMBL1171165): IC50 = 12 nM |
| Quantified Difference | Molecular weight reduction of 126.5 Da for 1014087-82-1 vs. comparator; exact IC50 shift to be determined experimentally. |
| Conditions | CHO cells expressing human A2B receptor; inhibition of adenosine-induced cAMP production. |
Why This Matters
For procurement decisions in GPCR drug discovery, the smaller N‑isobutyl analog may serve as a more tractable starting point for SAR exploration, offering a favorable ligand efficiency index relative to the bulkier, more complex comparator.
- [1] BindingDB entry for BDBM50321523 (CHEMBL1171165). Affinity Data: IC50 = 12 nM for human adenosine A2B receptor. View Source
